molecular formula C9H14ClN3O2 B13643059 Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Cat. No.: B13643059
M. Wt: 231.68 g/mol
InChI Key: XNMGYDMHANQQSU-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino and chloro groups: This step involves the selective chlorination and amination of the pyrazole ring.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various substituted pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)-2,2-dimethylpropanoate
  • Methyl 3-(3-amino-4-fluoro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate
  • Methyl 3-(3-amino-4-methyl-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

Uniqueness

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)-2,2-dimethylpropanoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The specific substitution pattern on the pyrazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 3-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylpropanoate

InChI

InChI=1S/C9H14ClN3O2/c1-9(2,8(14)15-3)5-13-4-6(10)7(11)12-13/h4H,5H2,1-3H3,(H2,11,12)

InChI Key

XNMGYDMHANQQSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C(=N1)N)Cl)C(=O)OC

Origin of Product

United States

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